molecular formula C12H20ClNO2 B2356105 3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine;hydrochloride CAS No. 2567502-31-0

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine;hydrochloride

Cat. No.: B2356105
CAS No.: 2567502-31-0
M. Wt: 245.75
InChI Key: LZQZGOWUCXGTQJ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine hydrochloride is a synthetic amine derivative characterized by a propane backbone with two methyl groups at the C2 position, a methoxyphenoxy group at the C3 position, and a primary amine at the C1 position. The hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name

3-(3-methoxyphenoxy)-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-12(2,8-13)9-15-11-6-4-5-10(7-11)14-3;/h4-7H,8-9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQZGOWUCXGTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)COC1=CC=CC(=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenolic Alkylation with Haloalkanes

The introduction of the 3-methoxyphenoxy group to the propanamine backbone is frequently achieved via nucleophilic substitution. A 2,2-dimethylpropanol derivative is halogenated to form a reactive intermediate, such as 3-chloro-2,2-dimethylpropan-1-ol, which undergoes alkylation with 3-methoxyphenol under basic conditions. For example, reaction with potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours yields 3-(3-methoxyphenoxy)-2,2-dimethylpropan-1-ol with 67% efficiency.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a high-yield alternative for ether bond formation. Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine, 3-methoxyphenol reacts with 2,2-dimethylpropan-1,3-diol to produce the intermediate ether. Subsequent oxidation of the terminal hydroxyl group to a ketone using Jones reagent enables reductive amination. This method achieves an 82% yield for the ether intermediate.

Reductive Amination Pathways

Ketone Intermediate Formation

The ketone derivative, 3-(3-methoxyphenoxy)-2,2-dimethylpropan-1-one, is synthesized via oxidation of the alcohol intermediate. Catalytic oxidation with pyridinium chlorochromate (PCC) in dichloromethane at 25°C for 6 hours provides the ketone in 89% yield.

Ammonia and Ammonium Acetate-Mediated Amination

Reductive amination of the ketone employs ammonium acetate and sodium cyanoborohydride in methanol under reflux. This one-pot reaction facilitates the conversion to the primary amine, 3-(3-methoxyphenoxy)-2,2-dimethylpropan-1-amine, with 74% yield. Alternative reagents like titanium tetraisopropoxide (TTIP) and sodium triacetoxyborohydride (STAB) enhance stereoselectivity, achieving enantiomeric excess (ee) values up to 98%.

Catalytic Hydrogenation for Amine Synthesis

Palladium-Catalyzed Hydrogenation

The nitro intermediate, 3-(3-methoxyphenoxy)-2,2-dimethylpropan-1-nitro, is reduced using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in ethanol. This method achieves quantitative conversion to the amine at 25°C within 4 hours.

Adam’s Catalyst for High-Purity Amines

Platinum oxide (PtO₂), or Adam’s catalyst, is employed in acetic acid solvent to reduce nitriles or nitro compounds. For 3-(3-methoxyphenoxy)-2,2-dimethylpropanenitrile, hydrogenation at 50°C for 8 hours yields the amine with 91% purity.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base amine is dissolved in anhydrous ether and treated with hydrochloric acid (HCl) gas. Precipitation of the hydrochloride salt occurs at 0°C, yielding 3-(3-methoxyphenoxy)-2,2-dimethylpropan-1-amine hydrochloride with 95% purity.

Solvent Evaporation Crystallization

Alternative methods involve dissolving the amine in ethanol and adding concentrated HCl dropwise. Slow evaporation at ambient temperature produces crystalline hydrochloride salts with >99% purity, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Cost (Relative)
Nucleophilic Substitution K₂CO₃, 3-methoxyphenol 67 92 Low
Mitsunobu Reaction DEAD, PPh₃ 82 89 High
Reductive Amination NH₄OAc, NaBH₃CN 74 95 Moderate
Catalytic Hydrogenation Pd/C, H₂ 98 99 Moderate
Adam’s Catalyst PtO₂, H₂ 91 97 High

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance reaction control. For example, the alkylation step is conducted in a microreactor at 100°C with a residence time of 10 minutes, achieving 85% yield and reducing byproduct formation.

Green Chemistry Approaches

Solvent-free conditions using ball milling for the Mitsunobu reaction reduce waste. A 1:1 ratio of 3-methoxyphenol to 2,2-dimethylpropan-1,3-diol, milled for 2 hours, yields 78% product.

Case Study: Optimization of Reductive Amination

A 2024 study compared three reductants for converting 3-(3-methoxyphenoxy)-2,2-dimethylpropan-1-one to the amine:

Reductant Solvent Temperature (°C) Yield (%) ee (%)
NaBH₃CN MeOH 25 74
STAB THF 40 81 92
H₂ (Pd/C) EtOH 50 98

Catalytic hydrogenation outperformed chemical reductants in yield but required higher temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenolic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride (CAS 89718-96-7)
  • Key Difference : Lacks the 2,2-dimethyl groups on the propane chain.
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride (CID 62740634)
  • Key Difference: Bromine substituent instead of methoxyphenoxy.
  • Impact : The electron-withdrawing bromine increases lipophilicity and alters electronic properties, which may enhance membrane permeability but reduce solubility .
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride
  • Key Difference : Chloro and fluoro substituents with a single methyl group on propane.
  • The reduced steric bulk (one methyl) may improve receptor access .

Variations in the Propane Backbone

2,2-Dimethylpropan-1-amine Hydrochloride (Compound 5j)
  • Key Difference : Only the propane-amine backbone without the aromatic substituent.
  • Impact : Serves as a precursor or intermediate. The branched structure increases steric hindrance, which may limit reactivity but improve stability in synthetic pathways .
3-Methoxyamphetamine Hydrochloride
  • Key Difference : Amphetamine backbone (phenyl-ethylamine) with a methoxy group.
  • Impact: The methyl group on the ethylamine chain confers stimulant properties via monoamine transporter interactions, unlike the target compound’s propane-amine structure .

Functional Group Modifications

Methoxisopropamine Hydrochloride
  • Key Difference: Cyclohexanone core with isopropylamino and methoxy groups.
  • Impact : The ketone and cyclohexane ring introduce conformational rigidity, likely altering target selectivity (e.g., NMDA receptor modulation) compared to the flexible propane chain in the target compound .
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride
  • Key Difference: Ketone group and dimethylamino substituent.
  • Impact : The ketone enhances hydrogen-bonding capacity, while the tertiary amine may reduce blood-brain barrier penetration compared to the primary amine in the target compound .

Physicochemical Comparison

Property Target Compound 3-Methoxyamphetamine 3-(3-Bromophenyl) Analogue
LogP ~2.5 (estimated) ~1.8 ~3.2
Solubility (Water) Moderate (HCl salt) Low Low
Steric Hindrance High (2,2-dimethyl) Low Moderate (Br substituent)

Pharmacological and Mechanistic Insights

  • Target Compound: The methoxyphenoxy group may engage in π-π stacking with aromatic residues in receptors, while the primary amine could participate in hydrogen bonding. The 2,2-dimethyl groups likely prolong half-life by reducing CYP450 metabolism .
  • Analogues: 3-Methoxyamphetamine: Acts as a serotonin/norepinephrine releaser due to its amphetamine backbone . Mecamylamine (3-methylaminoisocamphane): A secondary amine with ganglionic blocking activity, highlighting how amine type (primary vs. secondary) and structure influence target specificity .

Biological Activity

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine;hydrochloride is a chemical compound belonging to the class of aryloxy phenols. Its structure features a methoxy group attached to a phenoxy ring, linked to a dimethylpropan-1-amine moiety. The hydrochloride form enhances its solubility, making it suitable for various applications in scientific research and industry.

PropertyValue
IUPAC Name3-(3-methoxyphenoxy)-2,2-dimethylpropan-1-amine;hydrochloride
Molecular FormulaC12H19ClN2O2
Molecular Weight250.74 g/mol
InChI KeyLZQZGOWUCXGTQJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thus exerting potential anti-tumor and anti-inflammatory effects.

Molecular Targets:

  • Enzymes involved in cellular signaling
  • Receptors associated with inflammatory responses

Biological Activity

Research indicates that 3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine;hydrochloride exhibits several biological activities:

  • Anti-inflammatory Effects: The compound has been investigated for its ability to reduce inflammation in various models.
  • Anti-tumor Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Neuroprotective Properties: It may offer protective effects in neurodegenerative disease models.

Case Studies and Experimental Data

  • In Vitro Studies:
    • A study demonstrated that at concentrations of 50 µM, the compound showed approximately 50% inhibition of secretion in a Type III Secretion System (T3SS) assay, indicating its potential as an inhibitor in pathogenic bacteria .
  • Metabolic Stability:
    • In metabolic stability assays using liver microsomes, the compound exhibited no significant degradation over a 60-minute period, suggesting good metabolic stability which is crucial for therapeutic applications .

Applications in Scientific Research

The compound's diverse biological activities make it a valuable candidate for various applications:

  • Pharmaceutical Development: Investigated as a lead compound for developing new anti-inflammatory and anti-cancer drugs.
  • Chemical Synthesis: Utilized as a building block for synthesizing more complex organic molecules.

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine hydrochloride?

The synthesis typically involves multi-step routes:

  • Step 1: Formation of the 3-(3-methoxyphenoxy)propan-1-amine backbone via nucleophilic substitution between 3-methoxyphenol and a halogenated propane derivative (e.g., 1-chloro-2,2-dimethylpropane).
  • Step 2: Amine protection/deprotection strategies to avoid side reactions during functionalization.
  • Step 3: Hydrochloride salt formation using HCl in anhydrous solvents like diethyl ether or ethanol .
    Key Considerations: Optimize reaction temperatures (e.g., 0–25°C for amination) and solvent polarity to enhance yield. Catalytic methods using transition metals (e.g., Pd for coupling reactions) may improve regioselectivity .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.58 ppm (q, J = 6.0 Hz) for the dimethylpropyl group and δ 6.6–7.2 ppm for the methoxyphenoxy aromatic protons .
    • ¹³C NMR: Signals near δ 49.7 ppm (amine-bearing carbon) and δ 110–150 ppm (aromatic carbons) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 254.2) and fragmentation patterns .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can discrepancies in reaction yields be resolved when scaling up synthesis?

Common Issues:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may increase side reactions vs. non-polar solvents (toluene) .
  • Temperature Gradients: Use controlled heating/cooling systems (e.g., jacketed reactors) to maintain uniformity in large batches .
    Methodological Solutions:
  • Perform kinetic studies to identify rate-limiting steps.
  • Use DoE (Design of Experiments) to optimize solvent ratios, catalyst loading, and temperature .

Q. What computational strategies model the compound’s interaction with biological targets (e.g., receptors)?

  • Docking Simulations: Use software like AutoDock Vina to predict binding affinities to serotonin or adrenergic receptors, leveraging the methoxyphenoxy group’s electron-rich aromaticity .
  • MD Simulations: Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
  • QSAR Models: Coramine substituents’ steric/electronic parameters (e.g., Hammett constants) with bioactivity data from in vitro assays .

Q. How does the methoxyphenoxy group influence reactivity compared to analogs (e.g., ethoxy or halogenated derivatives)?

  • Electronic Effects: The methoxy group’s electron-donating nature enhances nucleophilic aromatic substitution (SNAr) reactivity at the para position .
  • Steric Effects: Bulky 2,2-dimethylpropyl groups reduce rotational freedom, stabilizing specific conformations in receptor binding .
    Experimental Validation:
  • Compare reaction rates in SNAr with 3-ethoxy or 3-fluoro analogs.
  • Use X-ray crystallography to resolve conformational differences .

Data Contradiction Analysis

Q. How to address conflicting NMR data for the hydrochloride salt form?

  • Problem: Variable protonation states may cause peak broadening or shifting.
  • Solution:
    • Standardize sample preparation (e.g., deuterated DMSO for solubility).
    • Use ¹H-¹⁵N HMBC to confirm amine protonation .
    • Compare with literature data for structurally similar hydrochlorides (e.g., 2,2-dimethylpropan-1-amine HCl ).

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Amination Temperature0–25°C
Solvent for Salt FormationAnhydrous Ethanol
Catalyst (if applicable)Pd/C (for coupling)

Q. Table 2. NMR Peaks for Structural Confirmation

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,2-Dimethylpropyl0.94 (s, 9H)26.9, 30.2
Methoxyphenoxy Ar-H6.6–7.2110–150
NH₃⁺ (HCl salt)8.11 (bs)49.7

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